Genistein-2',6'-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

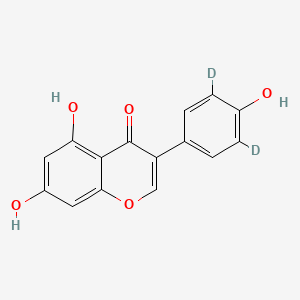

3-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBJGXHYKVUXJN-NMQOAUCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=CC(=CC(=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901171372 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315204-48-9 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315204-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the isotopic purity of Genistein-2',6'-d2?

An In-depth Technical Guide to the Isotopic Purity of Genistein-2',6'-d2

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the methodologies and considerations for determining the isotopic purity of this compound, a deuterated internal standard crucial for accurate bioanalytical studies. Designed for researchers, scientists, and drug development professionals, this document delves into the analytical techniques and data interpretation necessary to ensure the quality and reliability of experimental results.

Introduction to this compound and the Significance of Isotopic Purity

Genistein is a naturally occurring isoflavone found in various plants, including soybeans. It is a subject of extensive research due to its potential therapeutic effects, stemming from its activity as a phytoestrogen and a tyrosine kinase inhibitor. In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable for accurate quantification of the analyte of interest by mass spectrometry. This compound is one such standard, where two hydrogen atoms on the B-ring have been replaced with deuterium.

The isotopic purity of a deuterated compound refers to the percentage of the compound that contains the desired number of deuterium atoms. It is a critical quality attribute, as the presence of unlabeled genistein or incompletely deuterated variants can interfere with the quantification of the endogenous analyte, leading to inaccurate and unreliable data. Therefore, rigorous determination of isotopic purity is a non-negotiable aspect of method validation in regulated bioanalysis.

Analytical Methodologies for Determining Isotopic Purity

The two primary analytical techniques for assessing the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that separates ions based on their mass-to-charge ratio (m/z). It is the most direct method for determining the distribution of isotopic variants in a sample.

Experimental Protocol: LC-MS Analysis of this compound

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for isoflavones.

-

Scan Mode: Full scan mode to observe the entire isotopic distribution.

-

Mass Range: m/z 100-300 to encompass the molecular ions of genistein and its deuterated analog.

-

Data Analysis and Interpretation

The molecular weight of unlabeled genistein (C₁₅H₁₀O₅) is 270.24 g/mol . The monoisotopic mass of the [M-H]⁻ ion is approximately 269.05. For this compound (C₁₅H₈D₂O₅), the theoretical molecular weight is 272.25 g/mol , and the monoisotopic mass of the [M-D]⁻ or [M-H]⁻ ion will be shifted accordingly. The analysis of the full scan mass spectrum allows for the determination of the relative abundance of the deuterated and non-deuterated species.

Table 1: Theoretical and Observed m/z Values for Genistein and its Isotopologues

| Compound | Theoretical Monoisotopic Mass [M-H]⁻ | Expected m/z |

| Genistein (d0) | 269.0450 | 269.05 |

| Genistein-d1 | 270.0513 | 270.05 |

| Genistein-d2 | 271.0576 | 271.06 |

The isotopic purity is calculated by comparing the peak area of the desired deuterated isotopologue to the sum of the peak areas of all isotopologues.

Workflow for Isotopic Purity Determination by LC-MS

Caption: LC-MS workflow for isotopic purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, ¹H NMR is particularly useful for confirming the location and extent of deuteration.

Principle of ¹H NMR for Isotopic Purity

In the ¹H NMR spectrum of unlabeled genistein, the protons at the 2' and 6' positions of the B-ring will produce a characteristic signal. In a highly pure sample of this compound, the intensity of this signal should be significantly reduced or absent. The degree of deuteration can be quantified by comparing the integration of the residual proton signal at the 2' and 6' positions to the integration of a signal from a non-deuterated position on the molecule, such as the proton at the 5-position.

Conceptual Comparison of ¹H NMR Spectra

Caption: Conceptual comparison of ¹H NMR spectra.

Factors Influencing Isotopic Purity

The isotopic purity of this compound is primarily determined by the synthetic route used for its preparation. Incomplete deuteration reactions can result in a mixture of isotopologues. Furthermore, purification methods following synthesis are critical for removing unlabeled starting material and other impurities. Reputable suppliers of stable isotope-labeled compounds will provide a Certificate of Analysis detailing the isotopic purity and the method used for its determination.

Conclusion

The determination of isotopic purity is a fundamental requirement for the use of this compound as an internal standard in quantitative bioanalysis. Both mass spectrometry and NMR spectroscopy are powerful tools for this purpose, each providing complementary information. A thorough understanding of these techniques and the interpretation of the resulting data is essential for ensuring the accuracy and reliability of research findings in studies involving genistein. It is always recommended to obtain a Certificate of Analysis from the supplier and, if necessary, to independently verify the isotopic purity before use in validated assays.

References

An In-depth Technical Guide to Genistein-2',6'-d2: Chemical Properties and Stability for Researchers and Drug Development Professionals

Introduction: The Significance of Deuterium Labeling in Genistein Research

Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potential therapeutic effects, including antioxidant, antineoplastic, and phytoestrogenic activities.[1][2] To rigorously investigate its pharmacokinetics, metabolism, and overall biological fate, researchers increasingly turn to isotopically labeled analogs. Genistein-2',6'-d2 is a deuterated form of genistein where two hydrogen atoms on the B-ring have been replaced by deuterium.[3] This subtle yet powerful modification provides a vital tool for quantitative analysis and for probing metabolic pathways without significantly altering the compound's fundamental biological activity.[4]

This guide provides a comprehensive overview of the chemical properties and stability of this compound, offering insights into its synthesis, analytical quantification, and the critical role of the kinetic isotope effect in its application.

Part 1: Core Chemical and Physical Properties

The foundational characteristics of this compound are pivotal for its effective use in experimental settings. While its core structure mirrors that of genistein, the inclusion of deuterium at the 2' and 6' positions introduces a key mass shift, essential for mass spectrometry-based applications.

| Property | Value | Source/Comment |

| Chemical Name | 5,7-Dihydroxy-3-(4-hydroxyphenyl-2,6-d2)-4H-1-benzopyran-4-one | IUPAC Nomenclature |

| Alternate Names | Genistein-d2 | Common Abbreviation |

| CAS Number | 315204-48-9 | [3] |

| Molecular Formula | C₁₅H₈D₂O₅ | [3] |

| Molecular Weight | 272.25 g/mol | [3] |

| Appearance | Solid | [1] |

| Solubility | Soluble in usual organic solvents and dilute alkalies; practically insoluble in water. | [2] |

Part 2: Synthesis of Deuterated Genistein

The synthesis of deuterated isoflavones like this compound is a critical aspect of its utility. While total synthesis from deuterated starting materials is a traditional approach, a more efficient method involves H/D exchange on the fully formed genistein molecule.[5] This is based on the principle of exchanging aromatic protons that are ortho or para to a phenolic hydroxyl group.[5] This method can yield deuterated products with high isotopic purity.[5]

Another synthetic strategy involves the Suzuki-Miyaura coupling reaction, which has been successfully employed for the synthesis of genistein analogues.[6] This versatile reaction could potentially be adapted for the introduction of a deuterated B-ring.

Part 3: Stability Profile of Genistein and its Deuterated Analog

Understanding the stability of this compound is paramount for ensuring the integrity of experimental results. The stability of the parent compound, genistein, is influenced by several factors, primarily pH and temperature.

3.1. pH-Dependent Degradation:

Genistein's stability is notably pH-dependent. Studies have shown that genistein degradation is accelerated in alkaline environments (pH 9) compared to neutral (pH 7) conditions.[7][8][9] The antioxidant activity of genistein solutions also decreases more rapidly at pH 9.[7][8][9] This suggests that for preparing and storing stock solutions of this compound, maintaining a neutral to slightly acidic pH is advisable to minimize degradation.

3.2. Thermal Stability:

Thermal degradation of genistein follows apparent first-order kinetics.[7][8][9] Increased temperatures accelerate the degradation process.[8][9][10] For instance, studies on soy milk have shown that the loss of genistin (a glucoside of genistein) follows the Arrhenius relation, with higher activation energies at elevated temperatures.[11] It is crucial to store this compound, both in solid form and in solution, at controlled, cool temperatures to ensure long-term stability. While the aglycone forms of isoflavones, like genistein, are generally more stable than their glucoside counterparts during storage, daidzein has been found to be the most stable, followed by genistein.[12]

3.3. Forced Degradation Studies: A Proactive Approach

To comprehensively understand the degradation pathways and to develop stability-indicating analytical methods, forced degradation studies are indispensable.[13][14][15] These studies involve subjecting the drug substance to more severe conditions than those used for accelerated stability testing.

Experimental Protocol: Forced Degradation of this compound

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same conditions as acidic hydrolysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.

-

-

Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

-

Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Caption: Workflow for Forced Degradation Studies of this compound.

Part 4: The Kinetic Isotope Effect and Its Implications

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[16][17] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions involving the cleavage of this bond can be slower for the deuterated compound.[4]

4.1. Impact on Metabolism:

In drug metabolism, the KIE can be particularly significant. Many metabolic reactions, especially those mediated by cytochrome P450 enzymes, involve C-H bond cleavage.[16][17] By replacing hydrogen with deuterium at a metabolically active site, the rate of metabolism can be reduced, potentially leading to a longer half-life and altered pharmacokinetic profile of the drug.[18][19][20] While the primary metabolism of genistein involves glucuronidation and sulfation, it also undergoes CYP-mediated hydroxylation.[21] Deuteration at the 2' and 6' positions could potentially influence the rate of oxidative metabolism at the B-ring.

Caption: The Kinetic Isotope Effect on Genistein Metabolism.

Part 5: Analytical Methodologies for Quantification

Accurate quantification of this compound is essential for its application in research. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice due to its high sensitivity and specificity.[22][23]

5.1. The Role of Deuterated Internal Standards:

In quantitative bioanalysis, deuterated compounds like this compound serve as ideal internal standards.[24][25][26][27][28] An internal standard is a compound added in a known amount to samples, standards, and blanks. It helps to correct for variations in sample preparation, injection volume, and instrument response.[28] Deuterated internal standards are particularly advantageous because they have nearly identical chemical and physical properties to the analyte of interest, meaning they co-elute during chromatography and experience similar matrix effects and ionization suppression in the mass spectrometer.[24][25] The mass difference allows for their distinct detection by the mass spectrometer.[26]

Experimental Protocol: Quantification of Genistein in a Biological Matrix using this compound as an Internal Standard

This protocol provides a general workflow for the LC-MS/MS analysis of genistein.

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of this compound internal standard solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an HPLC system equipped with a suitable C18 column.

-

Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid) to achieve chromatographic separation.

-

Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the genistein to the peak area of the this compound internal standard against the concentration of the genistein standards.

-

Determine the concentration of genistein in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for LC-MS/MS Quantification of Genistein.

Conclusion

This compound is an invaluable tool for researchers in the fields of pharmacology, toxicology, and drug development. Its well-defined chemical properties, predictable stability under controlled conditions, and utility as an internal standard in sensitive analytical methods make it an essential component of rigorous scientific investigation. A thorough understanding of its stability profile, potential degradation pathways, and the nuances of the kinetic isotope effect will empower researchers to design robust experiments and generate high-quality, reproducible data.

References

-

Ungar, Y., Osundahunsi, O. F., & Shimoni, E. (2003). Thermal Stability of Genistein and Daidzein and Its Effect on Their Antioxidant Activity. Journal of Agricultural and Food Chemistry, 51(15), 4394–4399. [Link]

-

Sharma, R., Strelevitz, T. J., Gao, H., Lalgondar, M., Gao, C., Henderson, J. L., ... & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

Ungar, Y., Osundahunsi, O. F., & Shimoni, E. (2003). Thermal stability of genistein and daidzein and its effect on their antioxidant activity. Journal of agricultural and food chemistry, 51(15), 4394-4399. [Link]

-

Ojemaye, M. O., & Petrik, J. (2019). A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. Journal of Analytical & Pharmaceutical Research, 8(2), 64-70. [Link]

-

Ungar, Y., Osundahunsi, O. F., & Shimoni, E. (2003). Thermal Stability of Genistein and Daidzein and Its Effect on Their Antioxidant Activity. Journal of Agricultural and Food Chemistry, 51(15), 4394-4399. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 217-238. [Link]

-

Lee, J. H., & Lee, B. W. (2009). Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones. Journal of the science of food and agriculture, 89(10), 1646-1651. [Link]

-

Ungar, Y., Osundahunsi, O. F., & Shimoni, E. (2003). Thermal stability of genistein and daidzein and its effect on their antioxidant activity. Journal of Agricultural and Food Chemistry, 51(15), 4394-4399. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]

-

Tang, L., & Wloszczyna, M. (2010). Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME. Current drug metabolism, 11(7), 637-650. [Link]

-

Wang, S., & Cyronak, M. (2016). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Journal of thoracic disease, 8(3), E156. [Link]

-

Ingenza Ltd. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. [Link]

-

Sharma, R. K., Strelevitz, T., & Vaz, A. D. N. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]

-

Böhnke, S., Kipp, J., & Egert, B. (2023). Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes. Nutrients, 15(10), 2352. [Link]

-

Krizova, L., Dadakova, K., Kasparovska, J., & Kasparovsky, T. (2019). Isoflavones. Molecules, 24(6), 1076. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

-

Wähälä, K., Hase, T., & Adlercreutz, H. (1995). Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein. Proceedings of the Society for Experimental Biology and Medicine, 208(1), 27-32. [Link]

-

National Center for Biotechnology Information. (n.d.). Genistein. PubChem Compound Database. [Link]

-

Singh, B., & Dahiya, J. (2011). Design and Optimization of a Novel Method for Extraction of Genistein. Indian journal of pharmaceutical sciences, 73(2), 184-190. [Link]

-

Doerge, D. R., Chang, H. C., Divi, R. L., & Churchwell, M. I. (2000). Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS. Journal of agricultural and food chemistry, 48(6), 1967-1972. [Link]

-

Ermawati, D. E., & Sari, P. (2020). Analytical method development and validation for genistein using UV-Vis spectrophotometry. Pharmaciana, 10(2), 159-168. [Link]

-

Gorgan, L. D., & Iancu, M. (2022). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules, 27(19), 6296. [Link]

-

Otieno, D. O., Ashton, J. F., & Shah, N. P. (2007). Isoflavone phytoestrogen degradation in fermented soymilk with selected beta-glucosidase producing L. acidophilus strains during storage at different temperatures. International journal of food microbiology, 115(1), 79-88. [Link]

-

Herawati, D., & Anggadiredja, K. (2018). Optimization of genistein and daidzein extraction from a tempeh. Journal of Pharmacy & Pharmacognosy Research, 6(4), 256-267. [Link]

-

Eisen, B., Ungar, Y., & Shimoni, E. (2003). Stability of isoflavones in soy milk stored at elevated and ambient temperatures. Journal of agricultural and food chemistry, 51(8), 2212-2215. [Link]

-

Klick, S., Muellner, T., & Watler, P. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 3(3), 52-63. [Link]

-

Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(2), 00018. [Link]

-

NMPPDB. (n.d.). Genistein. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

-

Liu, Z., Li, W., & Chen, C. H. (2012). Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents. Molecules, 17(7), 8447-8463. [Link]

-

Xu, Z., Wu, Q., & Godber, J. S. (2002). Stabilities of daidzin, glycitin, genistin, and generation of derivatives during heating. Journal of agricultural and food chemistry, 50(25), 7402-7406. [Link]

-

Scientific Committee on Consumer Safety. (2022). OPINION on Genistein and Daidzein. European Commission. [Link]

-

Strelevitz, T. J., Lalgondar, M., & Vaz, A. D. (2018). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. ACS medicinal chemistry letters, 9(6), 552-555. [Link]

-

Gati, W., & Gandon, V. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(30), 10221-10227. [Link]

-

Spagnuolo, C., & Russo, G. L. (2017). Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances. Future oncology (London, England), 13(19), 1683-1698. [Link]

Sources

- 1. Genistein | C15H10O5 | CID 5280961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. scbt.com [scbt.com]

- 4. This compound | 315204-48-9 | Benchchem [benchchem.com]

- 5. Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoflavone phytoestrogen degradation in fermented soymilk with selected beta-glucosidase producing L. acidophilus strains during storage at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. onyxipca.com [onyxipca.com]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 16. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. texilajournal.com [texilajournal.com]

- 25. resolvemass.ca [resolvemass.ca]

- 26. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 27. resolvemass.ca [resolvemass.ca]

- 28. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

A Technical Guide to the Synthesis, Characterization, and Application of Deuterated Genistein

Abstract: This guide provides a comprehensive technical overview for the synthesis and characterization of deuterated genistein (genistein-dn). Genistein, a soy-derived isoflavone, is a subject of intense research due to its wide-ranging biological activities, from cancer chemoprevention to its phytoestrogenic effects.[1][2] The strategic replacement of hydrogen with deuterium atoms—a process known as deuteration—yields a powerful chemical tool. This stable, isotopically labeled analog is invaluable for enhancing the accuracy of quantitative bioanalysis and for elucidating the compound's metabolic fate and pharmacokinetic profile. We will detail a practical synthetic methodology, outline a robust analytical workflow for structural confirmation and purity assessment, and explore the critical applications of deuterated genistein in modern drug discovery and development.

Introduction: The Rationale for Deuterating Genistein

Genistein (4′,5,7-trihydroxyisoflavone) is a naturally occurring isoflavone found predominantly in soybeans and other legumes.[2] Its structural similarity to 17β-estradiol allows it to interact with estrogen receptors, leading to a variety of physiological responses.[3][4] Extensive preclinical research has highlighted its potential as an antioxidant, anti-inflammatory, and anticancer agent.[1][5] However, translating these findings into clinical applications is often hampered by its low oral bioavailability and rapid metabolism, leading to significant inter-individual variability in pharmacokinetic studies.[6][7]

This is where isotopic labeling becomes indispensable. Deuteration offers two primary advantages:

-

As a Superior Internal Standard: In quantitative mass spectrometry, an ideal internal standard (IS) should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by mass.[8] Deuterated analogs are the gold standard for this purpose.[9] By co-eluting with the native compound, deuterated genistein accurately corrects for matrix effects and variations in instrument response, which is critical for reliable pharmacokinetic and bioequivalence studies.[10][11]

-

For Mechanistic ADME Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where metabolic processes involving the cleavage of this bond are slowed.[12] Synthesizing genistein with deuterium at specific metabolic "hotspots" can slow its breakdown, potentially improving its pharmacokinetic profile (e.g., increasing half-life and exposure). This strategy allows researchers to study metabolic pathways and identify key sites of enzymatic action.[13]

This guide will focus on a practical and efficient method for preparing deuterated genistein and verifying its molecular identity, providing researchers with the foundational knowledge to leverage this tool in their work.

Synthesis of Deuterated Genistein via H/D Exchange

While total synthesis using deuterated starting materials is a valid approach, a more efficient and common strategy is the direct hydrogen-deuterium (H/D) exchange on the pre-existing genistein scaffold.[14] This method leverages the chemical properties of the molecule itself to facilitate deuterium incorporation.

Mechanistic Rationale

The phenolic hydroxyl groups on genistein's aromatic rings are electron-donating, activating the ortho and para positions for electrophilic aromatic substitution. In a strongly acidic deuterated medium (e.g., deuterated trifluoroacetic acid, CF₃COOD, or D₂O with an acid catalyst), deuterium ions (D⁺) act as electrophiles. They can readily replace the protons at these activated positions (C6, C8, C3', and C5').[14][15] The reaction is driven by the high concentration of the deuterium source.

Experimental Protocol: Acid-Catalyzed H/D Exchange

This protocol describes a general procedure for deuterating the aromatic protons of genistein.

Materials:

-

Genistein (≥98% purity)

-

Deuterated Trifluoroacetic Acid (CF₃COOD) or Deuterium Oxide (D₂O) with a suitable acid catalyst

-

Anhydrous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc), HPLC grade

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 100 mg of genistein in 2 mL of deuterated trifluoroacetic acid in a sealed vial equipped with a magnetic stir bar.

-

Reaction: Heat the mixture at 60-70°C for 24-48 hours. The progress of the exchange can be monitored by taking small aliquots for LC-MS analysis to check for the desired mass shift.

-

Quenching: After cooling to room temperature, slowly and carefully add the reaction mixture to a beaker containing a stirred, chilled saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product three times with ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude deuterated genistein can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to achieve high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of deuterated genistein.

Characterization of Deuterated Genistein

Rigorous analytical characterization is essential to confirm the success of the synthesis. The key objectives are to:

-

Confirm the incorporation of deuterium and determine the number of deuterium atoms.

-

Identify the specific locations of deuteration on the molecular scaffold.

-

Quantify the isotopic purity (deuterium incorporation percentage).

-

Assess the overall chemical purity of the final product.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary tool for confirming the mass increase corresponding to deuterium incorporation.

Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized product in methanol. Dilute to ~1 µg/mL in the initial mobile phase.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.

-

-

MS Conditions:

-

Ionization: Electrospray Ionization (ESI), negative mode is often preferred for phenols.

-

Analyzer: Orbitrap or Time-of-Flight (TOF) for high mass accuracy.

-

Scan Mode: Full scan from m/z 100-500.

-

Data Interpretation: The high-resolution mass spectrum will clearly show the molecular ion peak. By comparing the exact mass of the synthesized product to that of an unlabeled genistein standard, the number of incorporated deuterium atoms can be confirmed.

| Compound | Formula | Theoretical Monoisotopic Mass [M-H]⁻ | Observed Mass [M-H]⁻ | Mass Difference |

| Genistein | C₁₅H₁₀O₅ | 269.0455 | 269.0453 | - |

| Genistein-d₄ (Example) | C₁₅H₆D₄O₅ | 273.0706 | 273.0704 | ~4.025 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for identifying the sites of deuteration and quantifying the level of incorporation.[16]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the deuterated genistein in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.[17] An internal standard (e.g., tetramethylsilane) can be used for chemical shift referencing.

-

¹H NMR: Acquire a standard proton NMR spectrum. The disappearance or significant reduction in the integration of signals corresponding to the exchangeable proton positions (e.g., H-6, H-8, H-3', H-5') provides direct evidence of deuteration at those sites.[18]

-

²H NMR: Deuterium NMR can be performed to directly observe the signals of the incorporated deuterium atoms, confirming their chemical environment.[16][19]

Data Interpretation: The percentage of deuterium incorporation at a specific site can be calculated by comparing the integral of the remaining proton signal at that position to the integral of a non-exchangeable proton signal (e.g., H-2) within the same molecule.

| Position | Typical ¹H Chemical Shift (δ, ppm in DMSO-d₆) | Expected Change Upon Deuteration |

| H-2 | ~8.3 | No change |

| H-6 | ~6.2 | Signal intensity decreases |

| H-8 | ~6.4 | Signal intensity decreases |

| H-2', H-6' | ~7.4 | No significant change (less activated) |

| H-3', H-5' | ~6.8 | Signal intensity decreases |

Characterization Workflow Diagram

Caption: Analytical workflow for deuterated genistein.

Applications in Research and Drug Development

The Gold Standard for Quantitative Bioanalysis

The most immediate and widespread application of deuterated genistein is as an internal standard for LC-MS/MS assays.[9] When studying the pharmacokinetics of genistein, researchers need to accurately measure its concentration in complex biological matrices like plasma, urine, or tissue homogenates.[6] These matrices contain lipids, salts, and proteins that can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal of the analyte.[8] Because deuterated genistein is chemically identical to the analyte, it experiences the exact same interferences.[10] By adding a known amount of the deuterated standard to every sample, the ratio of the analyte signal to the internal standard signal remains constant, correcting for any variations and allowing for highly accurate and precise quantification.[11]

Elucidating Metabolism and Improving Pharmacokinetics

Deuteration can be used as a strategy to probe and modify a drug's metabolic profile. Genistein undergoes extensive Phase I (hydroxylation) and Phase II (glucuronidation, sulfation) metabolism in the body, which contributes to its rapid clearance.[7][13] By synthesizing genistein with deuterium atoms at positions susceptible to metabolism, the rate of these metabolic reactions can be slowed due to the kinetic isotope effect. This can lead to:

-

Increased half-life and systemic exposure (AUC).

-

Reduced formation of certain metabolites.

-

A more consistent pharmacokinetic profile across individuals.

This approach, known as "deuterium-switching," is a recognized strategy in drug development to create improved versions of existing therapeutic agents.

Genistein's Role in Cellular Signaling

Understanding how to accurately measure genistein and track its fate is crucial for interpreting its effects on cellular pathways. Genistein is known to modulate numerous signaling cascades critical in cancer progression, including the PI3K/Akt, NF-κB, and MAPK pathways.[5][20][21] For example, it can suppress the activity of Akt, which in turn inhibits the pro-survival NF-κB pathway, leading to apoptosis in cancer cells.[22] Accurate quantification using deuterated standards ensures that the in vitro concentrations used in such mechanistic studies are relevant to the physiological levels achievable in vivo.

Caption: Genistein's inhibitory action on the PI3K/Akt pathway.

Conclusion

Deuterated genistein is more than just an isotopically labeled compound; it is a critical enabling tool for advanced biomedical research. Its synthesis via direct H/D exchange is an accessible and efficient method for producing high-purity material. Proper characterization using a combination of HRMS and NMR spectroscopy is non-negotiable to ensure its identity and quality. The application of deuterated genistein as an internal standard fundamentally improves the reliability of bioanalytical data, providing the accuracy needed to make sound decisions in preclinical and clinical research. Furthermore, its use in metabolic studies offers a pathway to better understand and potentially enhance the therapeutic properties of this promising natural product.

References

-

Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits. National Institutes of Health. [Link]

-

Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy. PubMed. [Link]

-

Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein. PubMed. [Link]

-

H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. National Institutes of Health. [Link]

-

Genistein as a regulator of signaling pathways and microRNAs in different types of cancers. Biomedicine & Pharmacotherapy. [Link]

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

-

1 Н NMR spectrum of genistein synthesized at the departments of chemical technology of medicinal substances, SPCPU (sample № 2). ResearchGate. [Link]

-

Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME. National Center for Biotechnology Information. [Link]

-

Genistein as a dietary supplement; formulation, analysis and pharmacokinetics study. PLOS ONE. [Link]

-

Supplementary information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]

-

Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy. MDPI. [Link]

- A method for synthesizing deuterated aromatic compounds.

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. [Link]

-

Synthesis route of genistein via trihydroxybenzoin. ResearchGate. [Link]

-

A Comprehensive Screening and Identification of Genistin Metabolites in Rats Based on Multiple Metabolite Templates Combined with UHPLC-HRMS Analysis. National Institutes of Health. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

-

(PDF) Genistein: Dual Role in Women's Health. ResearchGate. [Link]

-

Photochemical methods for deuterium labelling of organic molecules. RSC Publishing. [Link]

-

Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents. National Institutes of Health. [Link]

-

Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. [Link]

-

Genistein: Therapeutic and Preventive Effects, Mechanisms, and Clinical Application in Digestive Tract Tumor. ScienceOpen. [Link]

-

Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances. National Center for Biotechnology Information. [Link]

-

Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group, Princeton University. [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]

-

Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME. Semantic Scholar. [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC.org. [Link]

-

Molecular Pathways of Genistein Activity in Breast Cancer Cells. ResearchGate. [Link]

-

Genistein: Therapeutic and Preventive Effects, Mechanisms, and Clinical Application in Digestive Tract Tumor. National Institutes of Health. [Link]

-

Genistein metabolism pathway and its major phase I and phase II metabolites in vivo. ResearchGate. [Link]

-

Genistein: A Potent Anti-Breast Cancer Agent. National Center for Biotechnology Information. [Link]

Sources

- 1. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. texilajournal.com [texilajournal.com]

- 11. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. rsc.org [rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 20. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genistein: Therapeutic and Preventive Effects, Mechanisms, and Clinical Application in Digestive Tract Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Genistein: A Potent Anti-Breast Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Biological Activity of Genistein-2',6'-d2 and Unlabeled Genistein

This guide provides an in-depth technical analysis of the potential differences in biological activity between unlabeled genistein and its deuterated isotopologue, Genistein-2',6'-d2. It is intended for researchers, scientists, and drug development professionals engaged in the study of isoflavones and the application of deuterium labeling to modify pharmacokinetic and pharmacodynamic profiles.

Introduction: Genistein and the Rationale for Deuterium Labeling

Genistein, a naturally occurring isoflavone found predominantly in soy products, has garnered significant scientific interest for its diverse biological activities.[1] It is recognized as a phytoestrogen, exhibiting structural similarity to endogenous estrogens, which allows it to interact with estrogen receptors (ERs).[2] Beyond its hormonal effects, genistein demonstrates antioxidant, anti-inflammatory, and anti-cancer properties by modulating a variety of cellular signaling pathways.[2][3] However, the therapeutic potential of genistein is often limited by its extensive metabolism and low oral bioavailability.[4]

Upon ingestion, genistein undergoes rapid and extensive phase II metabolism, primarily glucuronidation and sulfation, in the intestine and liver.[4][5] This metabolic conversion significantly reduces the concentration of the biologically active free genistein in circulation.[5] Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, also contributes to the clearance of genistein, albeit to a lesser extent.[6]

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a promising strategy in drug development to enhance the metabolic stability of compounds.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond in enzyme-catalyzed reactions.[8][9] This can result in a reduced rate of metabolism, leading to a longer half-life and increased systemic exposure of the active compound.[7]

This guide will explore the hypothesized impact of deuterating genistein at the 2' and 6' positions on its B-ring, creating this compound. We will delve into the potential alterations in its metabolic profile and, consequently, its biological activity.

Comparative Analysis: Hypothesized Differences in Biological Activity

While direct comparative studies on this compound are not yet available in the public domain, we can formulate well-reasoned hypotheses based on the known metabolic pathways of genistein and the principles of the kinetic isotope effect.

Metabolic Stability and Pharmacokinetics

The primary route of genistein's phase I metabolism involves hydroxylation at various positions on its aromatic rings.[6] Although the 2' and 6' positions are not the primary sites of hydroxylation, their deuteration could indirectly influence the metabolic fate of the molecule. The introduction of deuterium at these positions may alter the electronic properties of the B-ring, potentially affecting the affinity of metabolizing enzymes for other sites on the molecule.

Hypothesis: Deuteration at the 2' and 6' positions of genistein is hypothesized to slow down the overall rate of its metabolism. This could lead to:

-

Increased plasma concentrations of the active, unconjugated form of genistein.

-

A longer half-life and prolonged systemic exposure.

-

Altered metabolite profiles , with a potential shift in the ratios of different hydroxylated and conjugated metabolites.

The following table summarizes the known pharmacokinetic parameters of unlabeled genistein and the hypothesized changes for this compound.

| Pharmacokinetic Parameter | Unlabeled Genistein (Reported) | This compound (Hypothesized) |

| Oral Bioavailability | Low[4] | Increased |

| Time to Peak Concentration (Tmax) | ~6 hours after a meal[10] | Potentially delayed |

| Half-life (t1/2) | Variable, influenced by enterohepatic recycling[5] | Increased |

| Metabolism | Extensive Phase I and Phase II[5][6] | Reduced rate of metabolism |

Impact on Key Signaling Pathways

Genistein exerts its biological effects by modulating several key signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. Any alteration in its metabolic stability and bioavailability is likely to have a cascading effect on its pharmacodynamic properties.

Estrogen Receptor (ER) Modulation: Genistein is a known selective estrogen receptor modulator (SERM), with a higher affinity for ERβ than ERα.[11] Increased and sustained levels of the active form of this compound could lead to a more pronounced and prolonged modulation of ER-dependent signaling pathways.

Tyrosine Kinase Inhibition: Genistein is a potent inhibitor of several tyrosine kinases, including the epidermal growth factor receptor (EGFR).[2] By maintaining higher concentrations for a longer duration, this compound may exhibit enhanced and more sustained inhibition of these kinases, leading to greater anti-proliferative effects in cancer cells.

Antioxidant Activity: Genistein possesses antioxidant properties, which contribute to its protective effects against various diseases.[3] A longer half-life of this compound could result in a more sustained antioxidant effect, offering enhanced protection against oxidative stress.

The following diagram illustrates the key signaling pathways influenced by genistein and the potential for enhanced modulation by this compound.

Caption: Key signaling pathways modulated by genistein.

Experimental Protocols for Comparative Analysis

To validate the hypothesized differences in biological activity between unlabeled genistein and this compound, a series of well-controlled in vitro and in vivo experiments are necessary. The following protocols provide a framework for such investigations.

Cell Viability Assay (MTT Assay)

This assay will determine and compare the cytotoxic effects of unlabeled genistein and this compound on cancer cell lines.

Protocol:

-

Cell Culture: Culture human breast cancer cells (e.g., MCF-7) or prostate cancer cells (e.g., PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Prepare stock solutions of unlabeled genistein and this compound in DMSO. Treat the cells with a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) of each compound in serum-free media for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for both compounds at each time point.

Western Blot Analysis of Key Signaling Proteins

This protocol will assess the comparative effects of the two compounds on the phosphorylation status of key proteins in signaling pathways, such as Akt and ERK.

Protocol:

-

Cell Treatment: Treat cells with unlabeled genistein and this compound at their respective IC50 concentrations for a predetermined time.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total Akt, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.

The following diagram illustrates the experimental workflow for the comparative analysis.

Caption: Experimental workflow for comparative analysis.

Conclusion

The strategic deuteration of genistein at the 2' and 6' positions presents a compelling avenue for enhancing its therapeutic potential. Based on the principles of the kinetic isotope effect and the known metabolic pathways of genistein, it is hypothesized that this compound will exhibit improved metabolic stability, leading to increased bioavailability and a more pronounced and sustained biological activity compared to its unlabeled counterpart. The experimental protocols outlined in this guide provide a robust framework for testing these hypotheses and elucidating the comparative pharmacological profiles of these two compounds. The findings from such studies will be invaluable for the future development of deuterated isoflavones as novel therapeutic agents.

References

-

Yang, Z., Kulkarni, K., Zhu, W., & Hu, M. (2012). Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME. Anticancer Agents in Medicinal Chemistry, 12(10), 1264-1280. [Link]

-

TANG, L., LI, G., & LI, X. (2012). Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines. Current Drug Metabolism, 13(10), 1436-1444. [Link]

-

Ullah, M. F., & Sarkar, F. H. (2014). Genistein: an isoflavone with a wide range of biological activities. Current pharmaceutical design, 20(2), 221-230. [Link]

-

Gant, T. G. (2011). The kinetic isotope effect in the search for deuterated drugs. Drugs of the Future, 36(2), 119. [Link]

-

Kuiper, G. G., Lemmen, J. G., Carlsson, B., Corton, J. C., Safe, S. H., van der Saag, P. T., ... & Gustafsson, J. Å. (1998). Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta. Endocrinology, 139(10), 4252-4263. [Link]

-

Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Glob J Pharmaceu Sci, 1(4), 555566. [Link]

-

Kulling, S. E., & Metzler, M. (1997). Metabolism of genistein by rat and human cytochrome P450s. Journal of agricultural and food chemistry, 45(11), 4284-4291. [Link]

-

Sarkar, F. H., & Li, Y. (2003). Genistein and its role in cancer prevention. Frontiers in bioscience: a journal and virtual library, 8, d636-d647. [Link]

-

Sun, H., Piotrowski, D. W., Orr, S. T., Warmus, J. S., Wolford, A. C., Coffey, S. B., ... & Di, L. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PloS one, 13(11), e0206279. [Link]

-

Wikipedia contributors. (2023, October 27). Genistein. In Wikipedia, The Free Encyclopedia. Retrieved 22:45, January 20, 2026, from [Link]

-

Koldinská, M., & Slabý, J. (2021). Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. Chemistry–A European Journal, 27(34), 8828-8833. [Link]

-

Chen, X. W., & Hu, M. (2005). Absorption and metabolism of genistein and its five isoflavone analogs in human intestinal Caco-2 model. Journal of Pharmacology and Experimental Therapeutics, 313(1), 228-236. [Link]

-

Guengerich, F. P. (2009). Kinetic deuterium isotope effects in cytochrome P450 reactions. Methods in molecular biology (Clifton, N.J.), 547, 161–175. [Link]

-

Wiberg, K. B. (1955). The deuterium isotope effect. Chemical Reviews, 55(4), 713-743. [Link]

-

U.S. Food and Drug Administration. (2011). Evaluation of CYP450 inhibitory effects and steady-state pharmacokinetics of genistein in combination with cholecalciferol and citrated zinc bisglycinate in postmenopausal women. Taylor & Francis. [Link]

-

Zhang, Y., Chen, J., & Li, H. (2018). Synthesis and biological evaluation of genistein-O-alkylamine derivatives as potential multifunctional anti-Alzheimer agents. Chemical biology & drug design, 93(3), 284-292. [Link]

-

Mohar, D. S., & Malik, S. (2012). Genistein metabolism pathway and its major phase I and phase II metabolites in vivo. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Kinetic isotope effect – Knowledge and References. Taylor & Francis Online. [Link]

-

Spagnuolo, C., & Russo, G. L. (2022). Genistein: Therapeutic and Preventive Effects, Mechanisms, and Clinical Application in Digestive Tract Tumor. ScienceOpen. [Link]

-

Chen, J., Jiang, H., & Liu, Y. (2019). Synthesis and Biological Evaluation of Genistein-IR783 Conjugate: Cancer Cell Targeted Delivery in MCF-7 for Superior Anti-Cancer Therapy. Molecules (Basel, Switzerland), 24(22), 4103. [Link]

-

Wang, X., & Zhang, S. (2015). Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents. Molecules (Basel, Switzerland), 20(4), 6436–6450. [Link]

-

Mohar, D. S., & Malik, S. (2012). Role of metabolism in the effects of genistein and its phase II conjugates on the growth of human breast cell lines. PubMed. [Link]

-

Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drugs of the Future, 35(12), 1003. [Link]

-

Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmaceutical Sciences. [Link]

-

Wang, Y., & Liu, W. (2021). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. Organic Letters, 23(17), 6826–6830. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Synthesis and Biological Evaluation of Genistein-IR783 Conjugate: Cancer Cell Targeted Delivery in MCF-7 for Superior Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of genistein by rat and human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Genistein - Wikipedia [en.wikipedia.org]

- 11. Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Natural Abundance of Deuterium in Genistein

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The subtle substitution of hydrogen with its heavier, stable isotope, deuterium, can induce profound changes in a molecule's metabolic fate. This phenomenon, known as the Kinetic Isotope Effect (KIE), has transitioned from a mechanistic curiosity to a validated strategy in modern drug design. For natural products like genistein—an isoflavone of significant therapeutic interest—understanding the baseline natural abundance of deuterium is not merely an academic exercise. It is the foundational dataset required for the rational design of deuterated drug candidates and a powerful tool for verifying product authenticity. This guide serves as a comprehensive technical resource, bridging the principles of isotope chemistry with the practical analytical workflows required to characterize the deuterium profile of genistein. As a Senior Application Scientist, my objective is to provide not just the "how," but the critical "why" behind each experimental choice, ensuring a robust and self-validating approach to this nuanced analysis.

The Significance of Natural Deuterium Abundance in Pharmacology

Deuterium (²H or D), the stable heavy isotope of hydrogen, is naturally present at an abundance of approximately 156 parts per million (ppm) on Earth.[1][2][3] While this concentration seems minor, its impact on chemical reactivity is significant. The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break. This energy difference is the origin of the Kinetic Isotope Effect (KIE) , where the rate of a reaction involving the cleavage of a C-H bond is slowed upon deuterium substitution.[4][5]

In drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[4][5] By strategically replacing hydrogen with deuterium at a site of metabolic attack, the KIE can be leveraged to:

-

Slow the rate of drug metabolism , increasing its half-life and systemic exposure.[6][7]

-

Improve the pharmacokinetic profile , potentially reducing dosing frequency.[6]

-

Minimize the formation of toxic metabolites by shunting metabolism towards safer pathways.[8]

Genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one), an isoflavone abundant in soy products, is a well-documented phytoestrogen and tyrosine kinase inhibitor with potential applications in oncology and metabolic disease.[9][10][11][12] Establishing its natural deuterium profile is the critical first step in exploring deuterated analogues for improved therapeutic performance and for authenticating its origin.

Biosynthetic Origins of Deuterium Fractionation in Genistein

The distribution of deuterium in a natural product is not random. It is a chemical "fingerprint" imparted by the plant's biosynthetic machinery. The process of isotopic fractionation —the partitioning of isotopes during physical or chemical processes—ensures that the deuterium abundance varies at each specific position on the genistein molecule.

Genistein biosynthesis occurs via the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[13][14][15][16] Hydrogen atoms are incorporated into the genistein scaffold from various sources within the plant cell, including water, NADPH, and the initial precursors. Each enzymatic step, from the initial action of phenylalanine ammonia-lyase (PAL) to the key aryl migration catalyzed by isoflavone synthase (IFS), can exhibit a kinetic isotope effect, preferentially incorporating the lighter protium (¹H) over deuterium.[13][17] This results in a unique, non-statistical, and site-specific deuterium signature that reflects the metabolic history of the molecule.

Logical Pathway of Genistein Biosynthesis

Caption: Simplified biosynthetic pathway of genistein from L-phenylalanine.

Analytical Methodologies for Deuterium Quantification

Two complementary techniques are essential for a complete characterization of deuterium abundance: bulk analysis by Isotope Ratio Mass Spectrometry (IRMS) and site-specific analysis by Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Deuterium Analysis

IRMS measures the average D/H ratio across the entire molecule.[18] It provides a single, highly precise value that is excellent for screening, authentication, and detecting deviations from a natural baseline. The most common configuration is an Elemental Analyzer coupled to an IRMS (EA-IRMS).

Objective: To determine the bulk δ²H value of a purified genistein sample.

Materials:

-

High-purity (>99.5%) genistein, lyophilized to remove all water.

-

Tin or silver capsules, pre-cleaned by pyrolysis.

-

Certified isotopic water standards (e.g., VSMOW, SLAP) for calibration.

-

Elemental Analyzer coupled to a continuous-flow IRMS.

Methodology:

-

Sample Preparation (Self-Validating):

-

Causality: Residual water is the most significant source of error in hydrogen isotope analysis. Lyophilize the purified genistein sample for at least 48 hours to ensure complete dryness. The validation check is a stable weight reading over 24 hours.

-

Weigh 0.2-0.3 mg of the dried genistein into a tin capsule with microgram precision. Fold the capsule tightly to exclude air. Prepare at least three replicates per sample.

-

-

Combustion and Reduction:

-

The sample capsule is dropped into a high-temperature (≈1450°C) combustion reactor within the Elemental Analyzer. The genistein is flash-combusted, converting all elements into simple gases (CO₂, H₂O, N₂).

-

The gas mixture flows through a reduction reactor (e.g., glassy carbon packed tube at ≈850°C), where H₂O is quantitatively converted to H₂ gas.

-

Causality: This two-step process ensures all hydrogen from the organic matrix is converted into a single, analyzable gas (H₂) without isotopic fractionation.

-

-

Analysis and Data Processing:

-

The H₂ gas is separated from other gases by a GC column and introduced into the IRMS source.

-

The IRMS simultaneously measures the ion beams for mass-to-charge ratios (m/z) 2 (H₂⁺) and 3 (HD⁺).

-

The resulting ³/₂ ratio is compared against the ratio obtained from calibrated international standards and expressed in delta (δ) notation in per mil (‰) relative to Vienna Standard Mean Ocean Water (VSMOW).

-

Caption: High-level workflow for bulk deuterium analysis via EA-IRMS.

SNIF-NMR for Site-Specific Deuterium Analysis

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) is the definitive technique for quantifying deuterium abundance at individual atomic positions within a molecule.[19][20][21] It leverages high-field ²H-NMR to resolve and quantify the signals from deuterium at each unique site.

Objective: To determine the (D/H)i ratio for each chemically distinct hydrogen position in genistein.

Materials:

-

Large quantity (50-100 mg) of high-purity, lyophilized genistein.

-

Anhydrous, non-protic deuterated solvent (e.g., DMSO-d₆).

-

Internal standard with a certified isotopic abundance and a non-interfering signal (e.g., tetramethylurea, TMU).

-

High-field NMR spectrometer (≥ 500 MHz) with a dedicated deuterium probe.

Methodology:

-

Sample Preparation (Self-Validating):

-

Accurately weigh the genistein and internal standard into an NMR tube. Add the anhydrous deuterated solvent.

-

Causality: Quantitative NMR requires precise knowledge of the molar ratio of the analyte to the standard. The solvent must be anhydrous to prevent H/D exchange with the hydroxyl protons of genistein.

-

-

NMR Acquisition:

-

Acquire the ²H-NMR spectrum using a quantitative pulse sequence with a long relaxation delay (e.g., 5x the longest T₁ of interest) and proton decoupling.

-

Causality: A long relaxation delay is absolutely critical to ensure that all deuterium nuclei have fully relaxed before the next pulse. Failure to do so will result in signal intensities that are not proportional to concentration, invalidating the quantification. A high number of scans (often thousands) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.

-

-

Data Processing and Analysis:

-

Carefully phase and baseline-correct the resulting spectrum.

-

Integrate the area of each distinct signal corresponding to a specific site on the genistein molecule.

-

The site-specific isotopic ratio (D/H)i is calculated by comparing the molar-normalized integral of each genistein signal to the integral of the certified internal standard.

-

Caption: Core workflow for site-specific deuterium analysis via SNIF-NMR.

Data Interpretation and Expected Results

While no definitive, published dataset for the natural deuterium abundance of genistein currently exists, we can predict the expected outcomes based on the analysis of other phenylpropanoid-derived natural products.[15][22][23]

Table 1: Summary of Expected Quantitative Data for Natural Genistein

| Analytical Method | Parameter | Expected Value Range | Significance |

|---|---|---|---|

| EA-IRMS | Bulk δ²H (‰ vs. VSMOW) | -120‰ to -180‰ | Provides an overall isotopic signature characteristic of C3 terrestrial plants. |

| SNIF-NMR | Site-Specific (D/H)i (ppm) | 100 - 160 ppm | Reveals a non-statistical distribution; aromatic protons are often depleted relative to aliphatic protons. |

| SNIF-NMR | Hydroxyl (-OH) Protons | Not Quantifiable | These protons rapidly exchange with trace water and solvent, making their isotopic ratio meaningless. |

Note: These values are predictive and serve as a hypothetical baseline. Experimental determination is required for any specific sample.

The site-specific data from SNIF-NMR is the most powerful for drug development. It would reveal which positions on the genistein scaffold are naturally depleted in deuterium. These sites may correspond to positions that are more susceptible to enzymatic C-H bond cleavage, making them prime candidates for synthetic deuteration to enhance metabolic stability.

Applications in Drug Development and Authentication

-

Baseline for Deuterated Drug Design: The natural abundance profile serves as the "control" or reference standard. When a deuterated version of genistein is synthesized, a comparison of its deuterium profile to the natural baseline confirms the site and degree of deuterium incorporation. This is a critical quality control step in pharmaceutical development.

-

Product Authentication: The unique isotopic fingerprint of naturally sourced genistein can be used to distinguish it from a synthetically produced version. Synthetic pathways that use petrochemical-derived precursors will impart a significantly different and more uniform deuterium signature. This allows for robust verification of "natural source" claims on nutraceuticals and supplements.

Conclusion

The determination of the natural abundance of deuterium in genistein is a sophisticated analytical undertaking that provides invaluable data for both pharmaceutical innovation and product integrity. By combining the macro-level view of EA-IRMS with the micro-level detail of SNIF-NMR, researchers can establish a comprehensive isotopic fingerprint. This fingerprint is not only the essential starting point for designing metabolically robust, deuterated genistein analogues but also serves as a definitive standard for authenticating the natural origin of genistein in commercial products. The methodologies described herein represent a self-validating system, ensuring the generation of trustworthy and authoritative data critical for advancing drug development.

References

-

Title: Systematic Engineering of Genistein Biosynthetic Pathway through Genetic Regulators and Combinatorial Enzyme Screening Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

-

Title: Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs Source: PubMed URL: [Link]

-

Title: Deuterium - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Deuteronation and aging Source: PubMed URL: [Link]

-

Title: Discovery and green metabolic engineering of a self-sufficient genistein pathway in Paenibacillus jilinensis Source: RSC Publishing URL: [Link]

-

Title: Building and optimizing the biosynthetic pathway for genistin Source: ResearchGate URL: [Link]

-

Title: Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions Source: PMC - NIH URL: [Link]

-

Title: Deuterium - What is Deuterium and Low Deuterium Water? Source: Qlarivia Deuterium-depleted Drinking Water URL: [Link]

-

Title: Deuterium Facts Source: ThoughtCo URL: [Link]

-

Title: Building the de novo biosynthetic pathway for genistein Source: ResearchGate URL: [Link]

-

Title: Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions Source: PubMed - NIH URL: [Link]

-

Title: Genistein - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Continuous-flow isotope analysis of the deuterium/hydrogen ratio in atmospheric hydrogen Source: Rapid Communications in Mass Spectrometry URL: [Link]

-

Title: What is Deuterium? Source: International Atomic Energy Agency URL: [Link]

-

Title: Using Deuterium in Drug Discovery: Leaving the Label in the Drug Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: CHAPTER 10: Genistein Chemistry and Biochemistry Source: Books - Royal Society of Chemistry URL: [Link]

-

Title: Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs Source: Semantic Scholar URL: [Link]

-